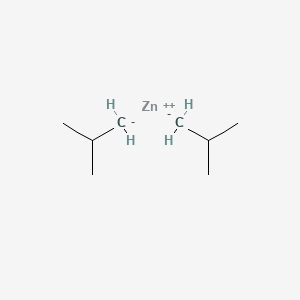
zinc;2-methanidylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-methanidylpropane is a chemical compound that features zinc coordinated with a 2-methanidylpropane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2-methanidylpropane typically involves the reaction of zinc salts with 2-methanidylpropane under controlled conditions. Commonly used zinc salts include zinc chloride, zinc nitrate, and zinc acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar zinc salts and 2-methanidylpropane. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc;2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The 2-methanidylpropane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other organic ligands and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Zinc;2-methanidylpropane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme function and metal ion transport.
Medicine: Research is ongoing into its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, including nanomaterials and coatings.
Wirkmechanismus
The mechanism of action of zinc;2-methanidylpropane involves its interaction with molecular targets such as enzymes and cellular receptors. The zinc ion plays a crucial role in stabilizing the structure of proteins and facilitating catalytic reactions. The 2-methanidylpropane ligand can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Zinc oxide (ZnO): A widely used compound with applications in materials science and medicine.
Zinc chloride (ZnCl2): Commonly used in organic synthesis and industrial processes.
Zinc nitrate (Zn(NO3)2): Used in various chemical reactions and as a precursor for other zinc compounds.
Uniqueness: Zinc;2-methanidylpropane is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other zinc compounds
Eigenschaften
CAS-Nummer |
1854-19-9 |
|---|---|
Molekularformel |
C8H18Zn |
Molekulargewicht |
179.6 g/mol |
IUPAC-Name |
zinc;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI-Schlüssel |
ABIAVOPWHAWUGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

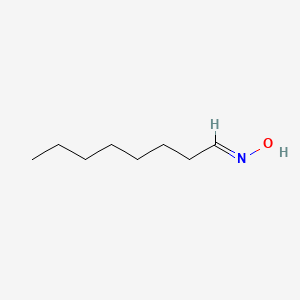

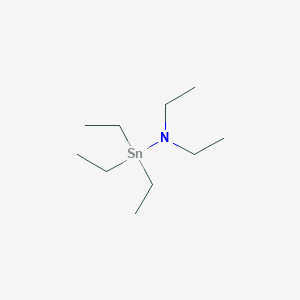

![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

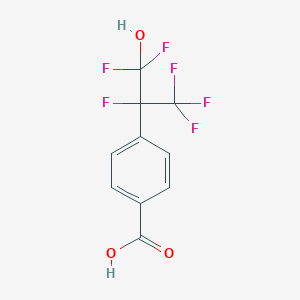
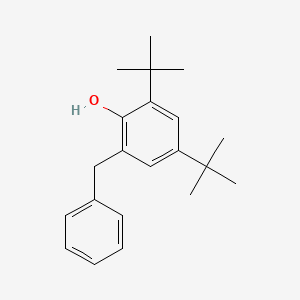
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
